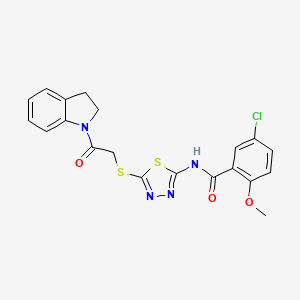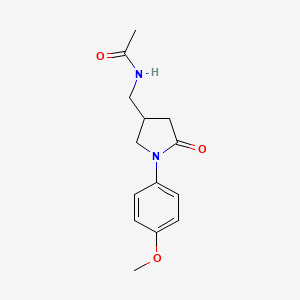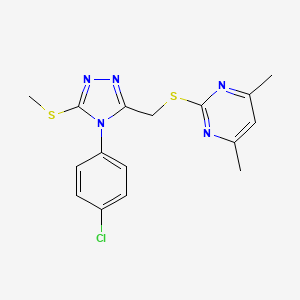![molecular formula C5H3IN4O B2367672 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 104690-48-4](/img/structure/B2367672.png)
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of pyrimidine and has been studied extensively for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves several steps. One common method is the condensation of ketones and hydroxylamines to form exocyclic, acyclic, and α,β-unsaturated ketonitrones. This reaction can be carried out under simple thermal conditions, such as using t-BuOH at 110°C . Another method involves the reaction of N-alkylhydroxylamines with monosubstituted allenes to yield nitrones and oximes . Industrial production methods often involve the use of magnesium iodide (MgI2) and sodium hydride (NaH) for hydromagnesiation of 1,3-enynes, followed by downstream functionalization with organo nitro compounds .
Chemical Reactions Analysis
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone in a biphasic basic medium.
Reduction: It can be reduced using Ir-catalyzed reductive formation from N-hydroxyamides.
Substitution: The compound can undergo substitution reactions with nitrosoarenes under mild conditions.
Common reagents used in these reactions include Oxone, Ir-catalysts, and nitrosoarenes. Major products formed from these reactions include nitrones, oximes, and various substituted derivatives .
Scientific Research Applications
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity and therapeutic applications.
Medicine: It is being investigated for its potential use in drug development and treatment of various diseases.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of specific enzymes and activation of signaling pathways .
Comparison with Similar Compounds
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and reactivity.
Nitrones: These compounds undergo similar chemical reactions but have different biological activities.
Oximes: These compounds are formed through similar synthetic routes but have distinct chemical properties.
This compound stands out due to its specific biological activity and potential therapeutic applications.
Properties
IUPAC Name |
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOPZQKRRXDMKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)


![4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde](/img/structure/B2367597.png)

![5-[(4-fluorophenyl)methyl]-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2367599.png)
![N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2367604.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2367605.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide](/img/structure/B2367607.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2367609.png)

